molecular formula C21H21N5O2S B2961327 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886930-80-9

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2961327
CAS RN: 886930-80-9
M. Wt: 407.49
InChI Key: GJWPITUDLYXFQG-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol, including closely related compounds to the specified chemical, have shown significant antiexudative properties. A study revealed that 91% of newly synthesized derivatives exhibited antiexudative effects, with five compounds surpassing the reference drug in terms of activity. This suggests their potential in developing treatments with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).

  • Antimicrobial Screening : N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been synthesized and assessed for their antibacterial, antifungal, and anti-tuberculosis activities. The structural versatility of these compounds highlights their significant pharmaceutical potential, especially in addressing various microbial infections (MahyavanshiJyotindra et al., 2011).

  • Anticancer Activity : Research on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has unveiled notable anticancer properties. The compounds were tested against leukemia cell lines, demonstrating potent and selective cytotoxic effects. This finding underscores the therapeutic potential of such compounds in cancer treatment (Horishny et al., 2021).

Synthetic Applications

  • Heteroaromatic Decarboxylative Claisen Rearrangement : The chemical framework of the given compound relates to studies on heteroaromatics like furan-2-ylmethyl compounds. These have been successfully transformed through decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. Such transformations are crucial for synthesizing complex molecules with potential pharmacological applications (Craig et al., 2005).

  • Novel Antitumor Agents : The synthesis of novel compounds incorporating a thiadiazole moiety, akin to the structure of the mentioned chemical, has been explored for their antitumor activities. Some derivatives have shown effectiveness against specific cancer cell lines, highlighting the importance of such structures in medicinal chemistry and oncology research (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14-11-15(2)19(16(3)12-14)22-18(27)13-29-21-24-23-20(17-7-6-10-28-17)26(21)25-8-4-5-9-25/h4-12H,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWPITUDLYXFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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